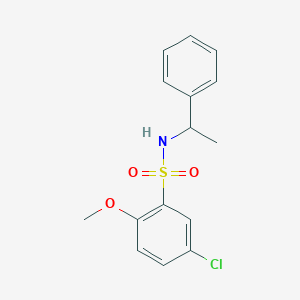
5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide, also known as CMPS, is a sulfonamide compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating a range of biological processes.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide involves its binding to the P2X7 receptor. This binding inhibits the function of the receptor, leading to a range of downstream effects on cellular signaling pathways. In addition to its effects on the P2X7 receptor, 5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide has also been shown to have activity against other ion channels and neurotransmitter receptors, further expanding its potential applications in scientific research.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide are varied and complex. In addition to its effects on ion channels and neurotransmitter receptors, 5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide has also been shown to have effects on calcium signaling and intracellular signaling pathways. These effects can lead to changes in cellular metabolism, gene expression, and other important biological processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide in scientific research is its potent activity against the P2X7 receptor. This makes it a valuable tool for investigating the role of this receptor in a range of biological processes. However, there are also some limitations to using 5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide in lab experiments. For example, its effects on other ion channels and neurotransmitter receptors can make it difficult to isolate the specific effects of P2X7 inhibition. Additionally, its potency can make it difficult to control dosage and avoid potential side effects.
Future Directions
There are a number of future directions for research on 5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide and its potential applications in scientific research. One area of interest is the development of more selective inhibitors of the P2X7 receptor, which could help to overcome some of the limitations of using 5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide in lab experiments. Additionally, further studies are needed to fully understand the range of biological processes that are affected by 5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide and other P2X7 inhibitors. Finally, there is potential for the development of new therapeutic agents based on the activity of 5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide and related compounds.
Synthesis Methods
The synthesis of 5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with 1-phenylethylamine. This reaction results in the formation of 5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide, which can then be purified and used in scientific research.
Scientific Research Applications
5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide has been used in a variety of scientific research applications, including studies of ion channels, neurotransmitter release, and calcium signaling. In particular, 5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide has been shown to be a potent inhibitor of the P2X7 receptor, a ligand-gated ion channel that is involved in a range of physiological processes. This inhibition has been shown to have a variety of effects on cellular signaling pathways, making 5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide a valuable tool for investigating the role of the P2X7 receptor in health and disease.
properties
Product Name |
5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide |
|---|---|
Molecular Formula |
C15H16ClNO3S |
Molecular Weight |
325.8 g/mol |
IUPAC Name |
5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H16ClNO3S/c1-11(12-6-4-3-5-7-12)17-21(18,19)15-10-13(16)8-9-14(15)20-2/h3-11,17H,1-2H3 |
InChI Key |
JRJYUPXROXOZDP-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,5-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B288524.png)

![1-[(4-Bromo-3-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B288532.png)

![1-[(2,5-dimethoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B288546.png)

![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B288555.png)



